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Compound of Interest

Compound Name:
2-(3,5-dimethylphenyl)-5-nitro-1H-

Indole

Cat. No.: B8597593

Get Quote

Executive Summary
The 5-nitroindole scaffold represents a "privileged structure" in medicinal chemistry,

distinguished by its unique electronic distribution and versatile reactivity. Unlike the neutral

indole core, the electron-withdrawing nitro group at the C5 position significantly alters the pKa

of the pyrrole nitrogen (N1), enhances π-π stacking interactions, and serves as a metabolic

handle for bioreductive activation. This guide provides a rigorous technical analysis of the

Structure-Activity Relationship (SAR) of 5-nitroindole derivatives, focusing on their application

as anticancer (c-Myc targeting, tubulin inhibition), antiviral (HIV-1, HSV), and antimicrobial

agents.

Chemical Foundation & Electronic Properties
The 5-nitro group exerts a strong mesomeric (

) and inductive (

) effect on the indole ring system.
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Acidity: The N1-H becomes more acidic compared to unsubstituted indole, facilitating N-

alkylation reactions under milder basic conditions.

Metabolic Activation: In hypoxic environments (common in solid tumors and anaerobic

bacteria), the nitro group can undergo enzymatic reduction to hydroxylamine or amine

species, generating reactive intermediates that damage DNA or inhibit essential enzymes.

Binding Affinity: The nitro group often acts as a hydrogen bond acceptor or participates in

electrostatic interactions within protein binding pockets (e.g., G-quadruplex grooves).

SAR Map: The 5-Nitroindole Pharmacophore
The following diagram illustrates the consensus SAR rules derived from high-potency

derivatives across multiple therapeutic areas.
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Caption: Consensus SAR map highlighting the functional impact of substitutions at key

positions on the 5-nitroindole core.
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Therapeutic Applications & SAR Analysis
Anticancer Activity: c-Myc and Tubulin Targeting
5-nitroindole derivatives have shown remarkable efficacy in downregulating the c-Myc

oncogene. The planar indole system intercalates into DNA, while the 5-nitro group and C3-side

chains stabilize the G-quadruplex structure in the c-Myc promoter region, preventing

transcription.

Key SAR Findings:

C3-Thiosemicarbazones: Derivatives like 1-morpholinomethyl-5-nitroindole-2,3-dione-3-

thiosemicarbazone exhibit IC50 values < 1 µM against leukemia (HL-60) and lung cancer

(HOP-62) lines.[1][2] The thiosemicarbazone moiety is essential for iron chelation and ROS

generation.

N1-Substitution: Methylation or benzylation at N1 typically increases potency by 10-60 fold

compared to the unsubstituted analog, likely due to improved cellular uptake and

hydrophobic pocket filling.

Table 1: Comparative Cytotoxicity of 5-Nitroindole Derivatives

Compound
Class

Substitutio
n (C3)

Substitutio
n (N1)

Target/Mec
hanism

Potency
(IC50/GI50)

Ref

5-Nitroisatin
Thiosemicarb

azone

Morpholinom

ethyl

ROS /

Unknown

< 0.01 µM

(HOP-62)
[1]

5-Nitroindole
Pyrrolidine-

linked
H / Methyl

c-Myc G-

Quadruplex

2 - 11 µM

(HeLa)
[2]

Indole-

Chalcone
Acryloyl/Aryl Methyl

Tubulin

Polymerizatio

n

< 4 nM (NCI-

60)
[3]

Antiviral Activity: HIV-1 and HSV
In the context of HIV-1, 5-nitroindole derivatives act as fusion inhibitors targeting the gp41

glycoprotein or as dual inhibitors of Reverse Transcriptase (RT) and Integrase (IN).
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Key SAR Findings:

N1-Ethyl vs. Methyl: For isatin-based thiosemicarbazones, N1-ethyl substitution often yields

higher antiviral activity and lower cytotoxicity than N1-methyl.[3]

C3-Linkers: A hydrazone linker at C3 connecting to a thiazole ring creates a "dual inhibitor"

phenotype active against drug-resistant HIV-1 strains.

Selectivity: The 5-nitro group improves the Selectivity Index (SI) compared to the 5-H or 5-

halo analogs in HSV-1 models.

Mechanism of Action: c-Myc Downregulation
The following workflow details the mechanism by which 5-nitroindole derivatives induce

apoptosis in cancer cells via G-quadruplex stabilization.
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Caption: Mechanism of action for 5-nitroindole mediated c-Myc downregulation.
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Experimental Protocol: Synthesis of Bioactive
Scaffolds
Objective: Synthesis of 1-substituted-5-nitroisatin-3-thiosemicarbazones (High-value

intermediate for both anticancer and antiviral screening).

Self-Validating Logic: This protocol uses TLC monitoring and distinct color changes (yellow to

orange/red precipitate) to validate progress without immediate need for NMR at every step.

Step 1: N-Alkylation of 5-Nitroisatin
Reagents: 5-Nitroisatin (1.0 eq), Potassium Carbonate (

, 1.5 eq), Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq), DMF (Solvent).

Procedure:

Dissolve 5-nitroisatin in dry DMF under

atmosphere.

Add

and stir at room temperature for 30 mins (Solution turns deep purple/red due to
deprotonation).

Add Alkyl Halide dropwise.

Stir at

for 4-6 hours.

Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of the polar starting

material and appearance of a less polar spot.

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

Step 2: Condensation with Thiosemicarbazide
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Reagents: N-Alkyl-5-nitroisatin (from Step 1), Thiosemicarbazide (1.1 eq), Glacial Acetic Acid

(catalytic drops), Ethanol.

Procedure:

Suspend the isatin derivative in Ethanol.

Add Thiosemicarbazide and catalytic Acetic Acid.

Reflux for 3-5 hours.

Validation: The reaction mixture will typically change color (often yellow to orange/red) and

a heavy precipitate will form.

Workup: Cool to room temperature. Filter the solid. Wash with cold ethanol and ether.

Characterization Check:

IR: Look for disappearance of the C3 ketone carbonyl (~1730 cm⁻¹) and appearance of

C=N (~1600 cm⁻¹).

1H NMR: Disappearance of the NH proton of the isatin core (if N1 was unsubstituted) or

shift in aromatic protons due to the new C=N bond.

Future Outlook
The 5-nitroindole scaffold is evolving beyond simple cytotoxicity. Current trends indicate a shift

toward:

PROTACs: Using the 5-nitroindole core as a warhead to degrade specific proteins (e.g.,

kinases) rather than just inhibiting them.

Dual-Action Hybrids: Conjugating 5-nitroindoles with other pharmacophores (e.g.,

artemisinin, quinolone) to overcome multidrug resistance in bacteria and parasites.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8597593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Karalı, N. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-

dione derivatives. European Journal of Medicinal Chemistry. Link

Nimbarte, V. D., et al. (2021).[4] Synthesis and In-vitro Evaluation of novel 5-nitroIndole

Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem. Link

Cong, H., et al. (2018). Target-based anticancer indole derivatives and insight into structure‒

activity relationship.[1][2][4][5][6][7] European Journal of Medicinal Chemistry. Link

Corona, A., et al. (2016). 5-Nitroindole derivatives as dual inhibitors of HIV-1 Reverse

Transcriptase and Integrase. Antiviral Research. Link

BenchChem Technical Support.[8] (2025).[2][4][8][9] Application of 5-Nitroindole in

Anticancer Drug Discovery.[4][8] BenchChem Application Notes. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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